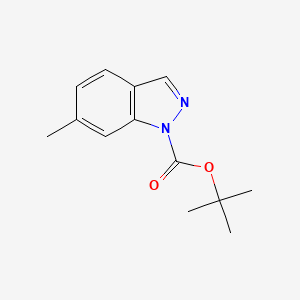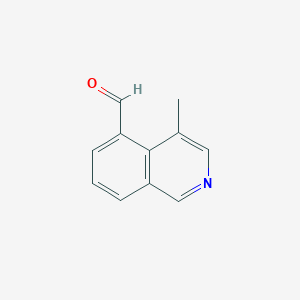
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of a methoxyphenyl group and a piperazinyl group in the structure of this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a diketone or a diester. For example, the reaction of hydrazine hydrate with 1,4-diketone or diethyl 1,4-dicarboxylate under reflux conditions can yield the pyridazine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. For instance, 4-methoxyphenylboronic acid can be coupled with a halogenated pyridazine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through a nucleophilic substitution reaction. For example, the reaction of a halogenated pyridazine derivative with piperazine under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives of the compound can be used as starting materials for nucleophilic substitution reactions with various nucleophiles.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the compound.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Substituted derivatives with different functional groups on the aromatic ring or the piperazinyl group.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a ligand for various receptors and enzymes. It may have applications in the development of new drugs for the treatment of neurological disorders, cancer, and infectious diseases.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions in cells and tissues.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine depends on its specific interactions with molecular targets. These targets may include:
Receptors: The compound may act as an agonist or antagonist for specific receptors, modulating their activity and downstream signaling pathways.
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.
Ion Channels: The compound may modulate the activity of ion channels, influencing the flow of ions across cell membranes and affecting cellular excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-6-(piperidin-1-yl)pyridazine: Similar structure with a piperidinyl group instead of a piperazinyl group.
3-(4-Methoxyphenyl)-6-(morpholin-1-yl)pyridazine: Similar structure with a morpholinyl group instead of a piperazinyl group.
3-(4-Methoxyphenyl)-6-(pyrrolidin-1-yl)pyridazine: Similar structure with a pyrrolidinyl group instead of a piperazinyl group.
Uniqueness
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine is unique due to the presence of both a methoxyphenyl group and a piperazinyl group, which can confer specific pharmacological and physicochemical properties. The combination of these functional groups can influence the compound’s binding affinity, selectivity, and solubility, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFDARKYXRZXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methoxypyrido[2,3-b]pyrazine](/img/structure/B3098498.png)







![8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3098576.png)
![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)
